molecular formula C24H18O8 B11149884 allyl 2-{[3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate

allyl 2-{[3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate

Cat. No.: B11149884
M. Wt: 434.4 g/mol
InChI Key: WEACQSZVSLZJLE-UHFFFAOYSA-N
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Description

Allyl 2-{[3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

Molecular Formula

C24H18O8

Molecular Weight

434.4 g/mol

IUPAC Name

prop-2-enyl 2-[3-(7-methoxy-2-oxochromen-4-yl)-2-oxochromen-7-yl]oxyacetate

InChI

InChI=1S/C24H18O8/c1-3-8-29-23(26)13-30-16-5-4-14-9-19(24(27)32-20(14)11-16)18-12-22(25)31-21-10-15(28-2)6-7-17(18)21/h3-7,9-12H,1,8,13H2,2H3

InChI Key

WEACQSZVSLZJLE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C=C(C=C4)OCC(=O)OCC=C)OC3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of allyl 2-{[3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate typically involves multiple steps. One common method involves the reaction of 7-methoxy-2-oxo-2H-chromen-4-yl acetic acid with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Allyl 2-{[3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Allyl 2-{[3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of allyl 2-{[3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate involves its interaction with various molecular targets. The compound can inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication. This inhibition leads to the antimicrobial activity observed in some studies. Additionally, the compound’s structure allows it to interact with cellular pathways involved in inflammation and cancer, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Allyl 2-{[3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate stands out due to its unique combination of two coumarin moieties linked by an allyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for further research and development .

Biological Activity

Allyl 2-{[3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate is a complex organic compound that exhibits potential biological activities, particularly in pharmacological contexts. This article delves into the compound's biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H18O6C_{20}H_{18}O_6, with a molecular weight of approximately 414.38 g/mol. Its structure features both chromenone and methoxybenzofuran moieties, which are significant for its biological interactions and activities .

Biological Activities

Research indicates that this compound may exhibit several biological activities:

  • Antioxidant Activity : The presence of methoxy groups in the structure suggests potential antioxidant properties, which are critical in mitigating oxidative stress .
  • Anticancer Properties : Preliminary studies have indicated that related compounds within the chromenone family demonstrate cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) cells. For example, compounds similar to allyl 2-{[3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2-oxo-2H-chromen-7-y]oxy}acetate have shown IC50 values indicating significant anticancer activity .
  • Enzyme Inhibition : The compound's structure suggests it may interact with specific enzymes, potentially modulating their activities. For instance, derivatives of chromenones have been investigated as acetylcholinesterase (AChE) inhibitors, which are relevant in treating neurodegenerative diseases .

The mechanisms through which allyl 2-{[3-(7-methoxy-2-oxo-2H-chromen-4-y)-2-o][3-(7-methoxybenzofuran)]}-acetate exerts its biological effects likely involve:

  • Interaction with Receptors : The compound may bind to specific receptors or enzymes, altering their activity and influencing cellular pathways.
  • Modulation of Signaling Pathways : It may affect signaling pathways associated with cell proliferation and apoptosis, contributing to its anticancer effects .

Synthesis

The synthesis of allyl 2-{[3-(7-methoxy-2-oxo-2H-chromen-4-y)-2-o][3-(7-methoxybenzofuran)]}-acetate typically involves multi-step organic reactions. Key steps include:

  • Formation of the chromenone framework.
  • Introduction of the methoxy groups.
  • Final esterification to yield the acetate form.

This synthetic route highlights the compound's complexity and the need for careful chemical manipulation to achieve the desired product .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

Study ReferenceCompound TestedActivityIC50 Value
4-Methylcoumarin derivativesAChE Inhibition13.5 nM
Coumarin derivativesAnticancer (MCF-7)IC50 = 0.47 μM

These studies illustrate the potential of chromenone derivatives as therapeutic agents, indicating that allyl 2-{[3-(7-methoxy-2-o][3-(7-methoxybenzofuran)]}-acetate may share similar beneficial properties.

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